4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via an ethyl chain to a 3,5-dimethylpyrazole moiety substituted at the 4-position with a thiophen-3-yl group. The acetyl group at the para position of the benzene ring introduces additional electronic and steric effects.
Properties
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-19(17-8-11-26-12-17)14(2)22(21-13)10-9-20-27(24,25)18-6-4-16(5-7-18)15(3)23/h4-8,11-12,20H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLLJLAOSXEIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its structure features a pyrazole moiety, which is known for various biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. Its molecular formula is , and its molecular weight is approximately 366.45 g/mol. The presence of the thiophene and pyrazole rings contributes significantly to its bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole were effective against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the specific derivative and bacterial species tested .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. In vitro studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For example, a derivative similar to the compound showed an IC50 value of 0.35 µM against COX-2, indicating strong anti-inflammatory activity .
Antiviral Properties
Emerging research suggests that heterocyclic compounds like pyrazoles can act as antiviral agents. A review highlighted several pyrazole derivatives with promising activity against viral infections, particularly in inhibiting viral polymerases . The specific compound may exhibit similar properties, warranting further investigation.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one compound demonstrated significant inhibition of COX-1 and COX-2 enzymes with selectivity indices suggesting lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This indicates that 4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide could be a viable candidate for further development as an anti-inflammatory agent.
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds revealed that modifications on the thiophene and pyrazole rings significantly influenced their biological activity. For instance, increasing the electron-donating capacity of substituents on the thiophene ring enhanced antimicrobial efficacy . Such insights can guide future synthesis of analogs with improved potency.
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Applications
The compound exhibits significant potential in various fields, particularly in drug development. Notable applications include:
Antitumor Activity
Research indicates that compounds with similar structures show promising antitumor effects. The mechanism of action typically involves interaction with specific biological targets, leading to the inhibition of cancer cell proliferation. For instance, studies have demonstrated that sulfonamide derivatives can effectively suppress tumor growth in vitro and in vivo models.
Antimicrobial Properties
The sulfonamide moiety suggests potential applications as antimicrobial agents. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating that this compound could be explored for developing new antibiotics .
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative diseases like Alzheimer’s, compounds designed with similar functionalities have been evaluated for their inhibitory effects on this enzyme. Preliminary studies suggest that derivatives of this compound may enhance acetylcholine levels, providing therapeutic benefits in cognitive disorders .
Case Studies
Several studies highlight the efficacy of 4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide:
Case Study 1: Antitumor Evaluation
A study involving the synthesis and biological evaluation of related sulfonamide derivatives showed that certain compounds exhibited significant cytotoxicity against cancer cell lines. The results indicated a dose-dependent response, emphasizing the potential for further development into anticancer therapies.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of various sulfonamide derivatives was assessed against common pathogens. The study concluded that specific structural modifications could enhance antibacterial potency, suggesting pathways for optimizing this compound for clinical use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogues identified in the evidence, focusing on structural features, synthetic routes, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Sulfonamide vs. Acetamide Linkage: The target compound and the patent compound () share a benzenesulfonamide core, whereas Examples 3 and 4 (–4) use acetamide linkages.
- Heterocyclic Substituents : The thiophen-3-yl group in the target compound contrasts with fluorophenyl () and phenyldiazenyl () groups. Thiophene’s electron-rich aromatic system may confer distinct electronic properties compared to fluorine-substituted or diazenyl systems .
- Pyrazole Modifications : The 3,5-dimethyl substitution in the target compound is conserved in Example 3 (), whereas Example 189 () employs bis(difluoromethyl) groups, likely enhancing metabolic stability .
Physicochemical and Spectroscopic Data
- Melting Point : The patent compound () exhibits a melting point of 175–178°C, typical for sulfonamides with rigid heterocyclic systems. The target compound’s melting point is unreported but likely lower due to the flexible ethyl chain and acetyl group .
- Mass Spectrometry : The patent compound’s ESI-MS ([M+1]⁺ = 589.1) aligns with its molecular formula. The target compound’s theoretical molecular weight (estimated ~450–500 g/mol) would require verification via similar MS techniques .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The thiophene substitution in the target compound may enhance π-π stacking interactions compared to fluorophenyl groups in . However, the absence of bioactivity data limits direct SAR conclusions.
- SHELX refinements in ).
- Evidence Gaps: No data on solubility, stability, or biological targets are available for the target compound, necessitating further experimental validation.
Preparation Methods
Thiophene Ring Formation
Thiophene derivatives are synthesized through Gewald-like reactions or cross-coupling strategies. A patent (EP1318145A1) describes the use of sodium hydride in diethyl ether to facilitate nucleophilic addition of acetonitrile to pyrazole precursors at 0°C, yielding 3-thiophene-substituted intermediates.
Reaction Conditions :
Pyrazole Ring Construction
Pyrazole cores are synthesized via cyclization of hydrazines with 1,3-diketones. A representative protocol from WO2015/183839 involves refluxing acetylacetone with hydrazine hydrate in ethanol, followed by methylation using dimethyl sulfate.
Key Parameters :
Functionalization of Benzenesulfonamide Backbone
The benzenesulfonamide group is introduced via sulfonylation of amine intermediates.
Sulfonyl Chloride Preparation
4-Acetylbenzenesulfonyl chloride is synthesized by chlorosulfonation of acetophenone. A documented method uses chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C, achieving 85–90% conversion.
Optimization Notes :
Sulfonamide Coupling
The sulfonyl chloride reacts with the ethylamine-linked pyrazole-thiophene intermediate. A protocol from EP1318145A1 employs triethylamine (TEA) as a base in tetrahydrofuran (THF), yielding the sulfonamide bond.
Reaction Table :
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF/DCM (1:1) | |
| Base | TEA (2.5 equiv) | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 4–6 hours | |
| Yield | 89–93% |
Acetylation and Final Coupling
The acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
A patent method (WO2015/183839) uses acetyl chloride and AlCl₃ in DCM to acetylate the benzene ring, followed by quenching with sodium bicarbonate.
Critical Data :
Ether Linker Installation
The ethylamine linker is attached via nucleophilic substitution. A reported procedure reacts 2-chloroethylamine hydrochloride with the pyrazole-thiophene intermediate in DMF at 60°C for 12 hours.
Spectroscopic Validation :
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates for sulfonamide coupling, while DCM improves acylation efficiency.
Solvent Comparison Table :
| Reaction Step | Optimal Solvent | Yield Increase | Source |
|---|---|---|---|
| Sulfonylation | THF | +15% | |
| Pyrazole Cyclization | Ethanol | +10% |
Q & A
Q. What are the critical parameters to optimize in the multi-step synthesis of 4-acetyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?
Key parameters include:
- Temperature : Optimal ranges for cyclization (e.g., 80–120°C for pyrazole ring formation) and sulfonamide coupling (room temperature to 60°C) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) for sulfonamide reactions, while ethanol or THF may be used for intermediate steps .
- Reaction time : Extended reflux (4–8 hours) for cyclization steps to ensure completion, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final product isolation .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
- NMR : , , and 2D NMR (COSY, HSQC) to assign aromatic protons, sulfonamide groups, and pyrazole/thiophene substituents .
- X-ray crystallography : Resolve 3D conformation, hydrogen bonding, and packing interactions (e.g., C–H···O/N interactions in sulfonamide moieties) .
- Computational modeling : DFT or molecular dynamics (MD) to validate experimental bond lengths/angles and predict electronic properties .
Q. How can researchers assess the biological activity of this sulfonamide-pyrazole derivative in vitro?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or acetylcholinesterase using UV-Vis kinetics (e.g., Ellman’s method for cholinesterase) .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands) to quantify affinity for GPCRs or kinases .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Q. What strategies are recommended for improving the solubility and stability of this compound in aqueous media?
Q. What are the standard analytical methods for purity assessment and quantification of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- TLC : Silica plates with ethyl acetate/hexane (3:7) and visualization via iodine vapor or UV .
- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify transition states and intermediates in sulfonamide coupling .
- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes with biological targets (e.g., enzyme active sites) .
- MD simulations : GROMACS or AMBER to study solvation effects and conformational flexibility .
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental results in SAR studies?
- Validation protocols : Cross-check computational models with mutational analysis (e.g., alanine scanning for receptor mutants) .
- Free-energy perturbation (FEP) : Quantify binding energy differences when substituents (e.g., thiophene vs. furan) are modified .
- Experimental replicates : Repeat assays under controlled conditions (pH, temperature) to isolate variables causing discrepancies .
Q. What advanced statistical approaches are employed to optimize reaction conditions in multi-step syntheses of such derivatives?
- Design of Experiments (DoE) : Fractional factorial designs to screen variables (e.g., solvent, catalyst loading) and identify interactions .
- Response Surface Methodology (RSM) : Central composite designs to maximize yield and purity in cyclization steps .
- Machine learning : Train models on historical reaction data to predict optimal conditions for novel analogs .
Q. How does X-ray crystallography contribute to understanding the three-dimensional conformation and intermolecular interactions of this compound?
- Hydrogen-bond networks : Identify key interactions (e.g., N–H···O between sulfonamide and pyrazole) stabilizing the crystal lattice .
- Torsion angles : Measure dihedral angles of the thiophene-pyrazole linkage to assess planarity and steric effects .
- Comparative analysis : Overlay crystal structures of analogs to correlate substituent effects with bioactivity .
Q. What novel catalytic systems or green chemistry approaches could enhance the sustainability of synthesizing this compound?
- Microwave-assisted synthesis : Reduce reaction times and energy consumption in cyclization steps .
- Biocatalysis : Use lipases or transaminases for enantioselective modifications of the acetyl group .
- Solvent-free conditions : Mechanochemical grinding (ball milling) for sulfonamide coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
